molecular formula C21H20N6O2S B2681858 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 863500-68-9

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No.: B2681858
CAS No.: 863500-68-9
M. Wt: 420.49
InChI Key: YCGMAHVYCTVDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Triazolo[4,5-d]Pyrimidine Derivatives

The triazolo[4,5-d]pyrimidine system features a triazole ring fused at positions 4 and 5 of the pyrimidine moiety, creating distinct electronic environments at each substitution site. Key structural features include:

  • Core Heterocyclic System :

    • Pyrimidine ring positions: N1, C2, N3, C4, C5, C6
    • Triazole fusion: Positions 4-5 of pyrimidine
    • Tautomeric forms: 3H vs. 7H configurations based on protonation state
  • Common Substitution Patterns :

    Position Functional Group Biological Impact
    3 Aryl (e.g., 4-methoxyphenyl) Enhances π-π stacking with hydrophobic enzyme pockets
    7 Thioether linkage (e.g., -S-CH2-C(O)-NHR) Enables covalent binding modulation and improved solubility
    Pyrimidine C2 Electron-withdrawing groups Increases electrophilicity for nucleophilic attack

The compound 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide exemplifies advanced structural optimization through:

  • 3-Position Modification : 4-Methoxyphenyl group provides steric bulk and electron-donating effects to stabilize receptor interactions
  • 7-Thioether Linkage : Creates a flexible spacer between heterocycle and phenethylacetamide moiety, enabling conformational adaptation
  • Phenethylacetamide Tail : Mimics natural peptide substrates through β-strand-like geometry

Historical Evolution of Phenethylacetamide-Containing Heterocycles in Medicinal Chemistry

The strategic incorporation of phenethylacetamide groups into heterocyclic systems has followed three distinct developmental phases:

Phase 1: Early Discovery (1980-2000)

  • First-Generation Compounds : Simple benzamide derivatives with limited target specificity
  • Key Advancement : Introduction of thioether linkages to improve metabolic stability

Phase 2: Rational Design Era (2000-2015)

  • Structural Innovations :
    • Coupling with fused heterocycles (e.g., triazolopyrimidines)
    • Systematic variation of aryl substituents
  • Targeted Applications :
Year Development Impact
2008 Triazolopyrimidine-based kinase inhibitors Established scaffold-DNA binding paradigm
2012 Phenethylacetamide-containing HDAC inhibitors Demonstrated epigenetic modulation potential
2014 PfDHODH inhibitors with fluorine substitutions Achieved species selectivity through hydrophobic tuning

Phase 3: Hybridization Strategies (2015-Present)
Modern derivatives like 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide combine:

  • Multitarget Capability : Simultaneous engagement of nucleotide-binding domains and protein-protein interaction surfaces
  • Enhanced Pharmacokinetics :
    • LogP optimization through methoxy groups (+0.7 vs. non-substituted aryl)
    • TPSA values typically 90-110 Ų for blood-brain barrier penetration

This structural evolution has enabled precise modulation of biological targets while maintaining synthetic accessibility through:

  • Aza-Wittig reactions for triazole ring formation
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective substitutions
  • Palladium-mediated cross-coupling for aryl group introduction

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-17-9-7-16(8-10-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGMAHVYCTVDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of a class of compounds known for their potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed review of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyrimidine core linked to a phenethylacetamide moiety. Its molecular formula is C21H18N6O4SC_{21}H_{18}N_6O_4S with a molecular weight of approximately 450.5 g/mol. The presence of the 4-methoxyphenyl group is significant for its biological activity.

Biological Activity Overview

Research has shown that derivatives of compounds containing the triazolo-pyrimidine structure exhibit various biological activities including:

  • Antitumor Activity : Several studies have reported that related compounds demonstrate significant antineoplastic effects against various cancer cell lines. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were found to be effective against leukemia and solid tumors in vitro .
  • Antioxidant Activity : The antioxidant properties of similar compounds have been evaluated using DPPH radical scavenging assays. Some derivatives showed superior activity compared to ascorbic acid .
  • Anti-inflammatory Effects : Certain derivatives have also been tested for their anti-inflammatory properties, demonstrating efficacy in models of paw edema .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the thioether linkage.
  • Coupling with phenethylacetamide.

Antitumor Studies

In a study conducted at the National Cancer Institute, derivatives were screened against 60 cancer cell lines including breast cancer (MDA-MB-468), lung cancer, and melanoma. The results indicated that certain modifications to the structure enhanced antitumor activity significantly .

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-46815
Compound BA549 (Lung)20
Compound CHCT116 (Colon)10

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH method where several derivatives exhibited activities greater than that of standard antioxidants.

CompoundDPPH Scavenging Activity (%)
Compound A85
Compound B78
Ascorbic Acid60

Anti-inflammatory Effects

In an evaluation using formalin-induced paw edema models, selected derivatives showed promising anti-inflammatory effects comparable to diclofenac sodium.

Case Studies

  • Case Study on Anticancer Activity : A specific derivative was tested for its efficacy against triple-negative breast cancer cells (MDA-MB-231). Results indicated that this compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Antioxidant Properties : Another study highlighted the potential use of these compounds in neuroprotection due to their ability to scavenge free radicals effectively.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions using solvents such as ethanol or dimethylformamide. Catalysts like sodium hydroxide or acetic acid are often employed to facilitate these reactions. The yield and purity of the synthesized compound are usually monitored through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological Applications

The pharmacological potential of 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide has been explored in several areas:

Anticonvulsant Activity

Research has indicated that derivatives of triazole compounds exhibit anticonvulsant properties. For instance, studies on related compounds have shown efficacy in animal models for epilepsy, particularly using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Several derivatives demonstrated significant activity against seizures, suggesting that this compound may also hold similar therapeutic potential .

Antitumor Properties

Triazole derivatives have been recognized for their antitumor activities. The unique structural features of this compound could potentially enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated promising results in inhibiting various cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known to exhibit activity against various bacterial and fungal strains. Research into similar compounds has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating that this compound may also possess antimicrobial capabilities .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

Study ReferenceFocusKey Findings
Obniska et al., 2010Anticonvulsant activityIdentified several derivatives with significant activity in MES tests; highlighted structure-activity relationships (SAR) indicating the importance of specific molecular fragments for efficacy .
ResearchGate StudyAntitumor propertiesDemonstrated that triazole derivatives could inhibit the growth of various cancer cell lines; suggested further exploration into structure modifications for enhanced potency .
PMC4491109Antimicrobial effectsReported effectiveness against common bacterial strains; emphasized the need for further testing on broader pathogen profiles .

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,5-d]pyrimidine Cores

Benzo[d]oxazol-2-ylthio Derivatives (9b, 9c, 9d, 9e)
  • Structural Differences: 9b/9c/9d/9e feature a benzo[d]oxazole-thio group at position 7, compared to the target compound’s thioacetamide chain. Substituents on the benzyl group vary (e.g., 9d has a piperidin-1-ylmethyl group; 9e has a morpholinomethyl group), influencing polarity and hydrogen-bonding capacity .
  • Physical Properties :
    • Melting points range widely: 9b (154–155°C), 9d (130–133°C), 9e (89–90°C), vs. 9c (liquid). The target compound’s melting point may align with this range, depending on substituent flexibility .
    • Yields during synthesis vary significantly (14.8% for 9c vs. 89.9% for 9e ), suggesting that steric hindrance or solubility of substituents affects reaction efficiency .
Acrylamide Derivatives (7d)
  • Structural Differences :
    • 7d contains an acrylamide-linked phenyl group at position 7, whereas the target compound has a phenethylacetamide chain. This difference may alter metabolic stability or binding kinetics .
  • Synthesis :
    • 7d is synthesized via acryloyl chloride coupling under mild conditions (room temperature, 10 minutes), indicating that similar reactions could apply to the target compound .
Vipadenant (Adenosine Receptor Antagonist)
  • Structural Differences: Vipadenant has a furan-2-yl group at position 7 and a 4-amino-3-methylbenzyl group at position 3, contrasting with the target’s 4-methoxyphenyl and thioacetamide groups.
  • Biological Relevance: Vipadenant’s adenosine receptor antagonism highlights the role of substituents in modulating receptor selectivity. The target compound’s 4-methoxyphenyl group may enhance lipophilicity and membrane permeability compared to vipadenant’s polar furan .
Pharmaceutical Solid Forms (European Patent)
  • Structural Differences: A patented derivative features a cyclopropylamino group at position 7 and a hydroxyethoxy-substituted cyclopentane, emphasizing the impact of rigid, cyclic substituents on pharmacokinetics .

Key Comparative Data Table

Compound Core Structure Position 7 Substituent Position 3 Substituent Melting Point (°C) Key Biological Activity
Target Compound Triazolo[4,5-d]pyrimidine Thio-N-phenethylacetamide 4-Methoxyphenyl Not reported Hypothesized kinase inhibition
9b Triazolo[4,5-d]pyrimidine Benzo[d]oxazol-2-ylthio 4-(Methylpropan-1-amine)benzyl 154–155 Not specified
7d Triazolo[4,5-d]pyrimidine Acrylamide-phenyl Benzyl Not reported Potential EZH2/HDAC inhibition
Vipadenant Triazolo[4,5-d]pyrimidine Furan-2-yl 4-Amino-3-methylbenzyl Not reported Adenosine receptor antagonism
European Patent Derivative Triazolo[4,5-d]pyrimidine Propylthio-cyclopropylamino Hydroxyethoxy-cyclopentane Not reported Antiviral or anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.